5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
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Overview
Description
5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom, a thiazole ring, and a benzaldehyde group .
Preparation Methods
The synthesis of 5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methyl-1,3-thiazol-4-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring in the compound can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde include:
5-Bromo-2-hydroxybenzaldehyde: Lacks the thiazole ring but has similar reactivity.
2-Methyl-1,3-thiazol-4-ylmethanol: Contains the thiazole ring but lacks the benzaldehyde group.
5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the thiazole ring.
The uniqueness of this compound lies in its combination of the bromine atom, thiazole ring, and benzaldehyde group, which imparts distinct chemical and biological properties .
Biological Activity
5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10BrN1O2S, with a molecular weight of approximately 312.18 g/mol. The compound features a bromine atom, a methoxy group, and a thiazole moiety, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
In Vitro Studies
A study evaluated the compound's effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity with calculated IC50 values demonstrating its potential as an anticancer agent. The morphological changes observed in treated cells further confirmed its efficacy as a growth inhibitor.
Cell Line | IC50 Value (µM) | Morphological Changes |
---|---|---|
A549 | 15.4 | Cell shrinkage |
HeLa | 12.8 | Apoptotic bodies |
Molecular Docking Studies
Molecular docking studies suggested that this compound interacts effectively with key proteins involved in cancer progression, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), indicating its mechanism of action at the molecular level .
Antibacterial Activity
The compound has also demonstrated promising antibacterial properties against various strains:
Screening Results
In vitro antibacterial assays revealed that this compound showed significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.030 |
Bacillus subtilis | 0.015 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Antifungal Activity
The antifungal activity of the compound was assessed against common fungal pathogens:
Results Overview
The antifungal assays indicated that this compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger.
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.040 |
Aspergillus niger | 0.050 |
Properties
Molecular Formula |
C12H10BrNO2S |
---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
5-bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H10BrNO2S/c1-8-14-11(7-17-8)6-16-12-3-2-10(13)4-9(12)5-15/h2-5,7H,6H2,1H3 |
InChI Key |
WOBHSELWLJWZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
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